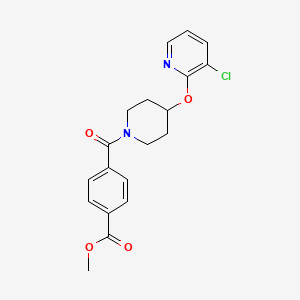![molecular formula C23H23N5O4 B2457585 Ethyl-4-{[(4-Oxo-1-propyl[1,2,4]triazolo[4,3-a]chinoxalin-5(4H)-yl)acetyl]amino}benzoat CAS No. 1260937-33-4](/img/structure/B2457585.png)
Ethyl-4-{[(4-Oxo-1-propyl[1,2,4]triazolo[4,3-a]chinoxalin-5(4H)-yl)acetyl]amino}benzoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{[(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The triazoloquinoxaline scaffold is a fused heterocyclic system that combines the properties of triazoles and quinoxalines, making it a versatile and valuable structure in drug design and development.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Die Synthese und Bewertung neuartiger Triazolo[4,3-a]pyrazinderivate, darunter STL084624, wurden auf ihr antibakterielles Potenzial untersucht . Diese Verbindungen wurden sowohl gegen grampositive Staphylococcus aureus als auch gegen gramnegative Escherichia coli-Stämme getestet. Insbesondere zeigte die Verbindung 2e eine überlegene antibakterielle Aktivität mit minimalen Hemmkonzentrationen (MHK), die mit denen des Antibiotikums Ampicillin der ersten Wahl vergleichbar sind. Weitere Studien zur Struktur-Wirkungs-Beziehung dieser Derivate sind im Gange.
Energetische Materialien
Der [1,2,4]Triazolo[4,3-a]chinoxalinkern, der in STL084624 vorhanden ist, ist aufgrund seines potenziellen Einsatzes als Primärexplosive faszinierend . Das Verständnis des Zusammenhangs zwischen schwachen Wechselwirkungen und Empfindlichkeit bei energetischen Materialien ist entscheidend für die Sicherheits- und Leistungsoptimierung.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been studied for their potential antiviral and antimicrobial activities . These compounds are often designed to interact with specific biological targets, such as DNA active sites , to exert their effects.
Mode of Action
It’s known that similar compounds are synthesized via aromatic nucleophilic substitution . This suggests that STL084624 might interact with its targets through a similar mechanism, leading to changes in the target’s function or structure.
Biochemical Pathways
Compounds with similar structures have been shown to exhibit a broad spectrum of biological activities, including antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer effects . This suggests that STL084624 might affect multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Similar compounds have been shown to exhibit cytotoxicity at certain concentrations . This suggests that STL084624 might also have cytotoxic effects, which could be beneficial for potential applications such as cancer treatment.
Action Environment
For instance, temperature can affect the stability of certain compounds .
Vorbereitungsmethoden
The synthesis of ethyl 4-(2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazoloquinoxaline core: This can be achieved through the cyclization of appropriate precursors, such as 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine, with various amines and triazole-2-thiol.
Acetylation: The triazoloquinoxaline core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Coupling with ethyl 4-aminobenzoate: The acetylated intermediate is coupled with ethyl 4-aminobenzoate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethyl
Eigenschaften
IUPAC Name |
ethyl 4-[[2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-3-7-19-25-26-21-22(30)27(17-8-5-6-9-18(17)28(19)21)14-20(29)24-16-12-10-15(11-13-16)23(31)32-4-2/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVYOZFROTVJQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-bromophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide](/img/structure/B2457502.png)


![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2457505.png)


![3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2457510.png)
![N-[4-(thiophen-2-yl)oxan-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2457511.png)
![(Z)-5-(1H-benzo[d]imidazol-2-yl)-5-cyano-4-hydroxypent-4-enoic acid](/img/structure/B2457512.png)
![2-((6-((3,5-dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2457513.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2457515.png)
![(4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(4-bromophenyl)-1-(2,5-dimethylphenyl)-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2457517.png)

